ethyl 5-methyl-2-sulfanyl-1H-imidazole-4-carboxylate
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Overview
Description
ethyl 5-methyl-2-sulfanyl-1H-imidazole-4-carboxylate is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research. This compound is known for its applications in chemistry, biology, medicine, and industry, making it a subject of interest for researchers and professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-2-sulfanyl-1H-imidazole-4-carboxylate involves several steps, including the use of specific reagents and conditions to achieve the desired product. The synthetic routes typically involve the use of advanced organic chemistry techniques, such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: ethyl 5-methyl-2-sulfanyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to optimize the reaction rate and yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
ethyl 5-methyl-2-sulfanyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. In industry, the compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-sulfanyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ethyl 5-methyl-2-sulfanyl-1H-imidazole-4-carboxylate include those with analogous structures and properties. These compounds may share similar functional groups or chemical backbones, making them comparable in terms of reactivity and applications .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of structural features and reactivity. This uniqueness allows it to be used in specific applications where other compounds may not be as effective. The distinct properties of this compound make it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 5-methyl-2-sulfanyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQIIBCIWMREU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.